molecular formula C50H33F21IrO5P3S- B15190439 [3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;iridium;trifluoromethanesulfonate CAS No. 207747-21-5

[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;iridium;trifluoromethanesulfonate

Cat. No.: B15190439
CAS No.: 207747-21-5
M. Wt: 1430.0 g/mol
InChI Key: JQBPWLRBIIABDR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;iridium;trifluoromethanesulfonate” is an organometallic complex. Organometallic compounds, which contain metal-carbon bonds, are widely studied for their unique properties and applications in catalysis, materials science, and medicine. This particular compound features iridium, a transition metal known for its catalytic properties, coordinated with phosphane ligands and carbon monoxide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves the coordination of iridium with phosphane ligands and carbon monoxide. A common method for preparing such complexes includes the reaction of iridium precursors (such as iridium chloride) with phosphane ligands in the presence of a carbon monoxide atmosphere. The reaction conditions typically involve:

  • Solvent: Organic solvents like dichloromethane or toluene.
  • Temperature: Moderate temperatures (25-80°C).
  • Reaction Time: Several hours to overnight.

Industrial Production Methods

Industrial production of similar organometallic complexes often involves:

  • Large-scale reactors with precise control over temperature and pressure.
  • Purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

    Oxidation: The iridium center can be oxidized, changing its oxidation state.

    Substitution: Ligands (such as phosphane or carbon monoxide) can be substituted with other ligands.

    Addition: New ligands can be added to the iridium center.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Substituting Agents: Other phosphane ligands, halides.

    Addition Reagents: Alkenes, alkynes.

Major Products

The major products depend on the specific reaction but can include:

  • Oxidized iridium complexes.
  • Substituted phosphane complexes.
  • Addition products with new ligands.

Scientific Research Applications

Chemistry

    Catalysis: Used as catalysts in hydrogenation, hydroformylation, and other organic transformations.

    Materials Science: Components in the synthesis of advanced materials with unique electronic properties.

Biology and Medicine

    Drug Development: Potential use in the development of anticancer agents due to the unique properties of iridium complexes.

    Biological Probes: Used in imaging and diagnostic applications.

Industry

    Chemical Manufacturing: Catalysts in the production of fine chemicals and pharmaceuticals.

    Environmental Applications: Catalysts in processes for reducing environmental pollutants.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves:

    Coordination Chemistry: The iridium center coordinates with various ligands, facilitating catalytic reactions.

    Molecular Targets: Targets include organic substrates in catalytic processes.

    Pathways Involved: Pathways often involve electron transfer and bond formation/breaking.

Comparison with Similar Compounds

Similar Compounds

    [Iridium(III) chloride;carbon monoxide;phosphane]: Similar coordination environment but different ligands.

    [Rhodium(III) chloride;carbon monoxide;phosphane]: Rhodium analog with similar catalytic properties.

Uniqueness

    Ligand Environment: The specific arrangement of phosphane ligands and trifluoromethyl groups provides unique electronic and steric properties.

    Catalytic Activity: Potentially higher activity or selectivity in certain catalytic reactions compared to similar compounds.

Properties

CAS No.

207747-21-5

Molecular Formula

C50H33F21IrO5P3S-

Molecular Weight

1430.0 g/mol

IUPAC Name

[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;iridium;trifluoromethanesulfonate

InChI

InChI=1S/C47H33F18P3.CHF3O3S.2CO.Ir/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;2-1(3,4)8(5,6)7;2*1-2;/h2-25H,26-28H2,1H3;(H,5,6,7);;;/p-1

InChI Key

JQBPWLRBIIABDR-UHFFFAOYSA-M

Canonical SMILES

CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.[C-]#[O+].[C-]#[O+].C(F)(F)(F)S(=O)(=O)[O-].[Ir]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.